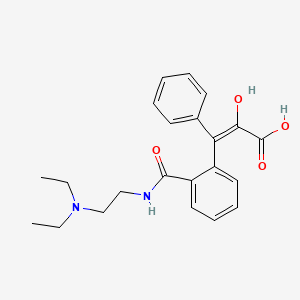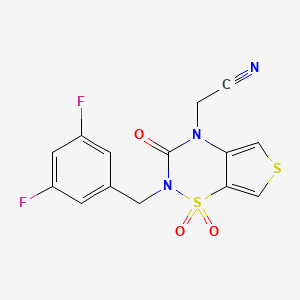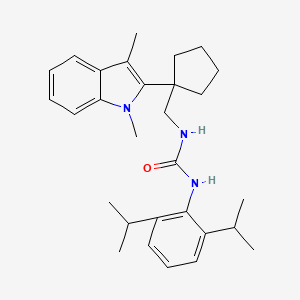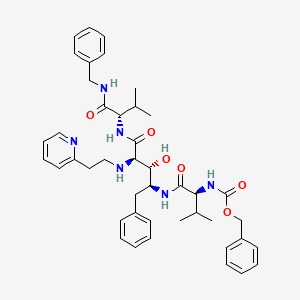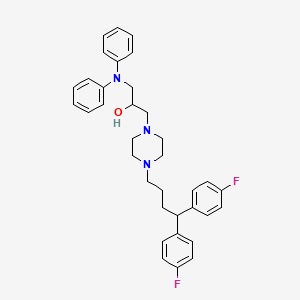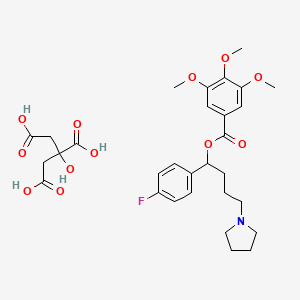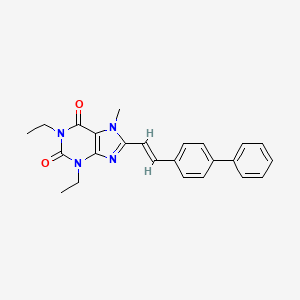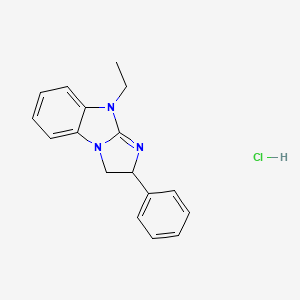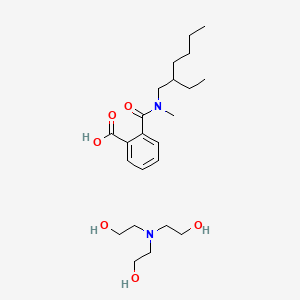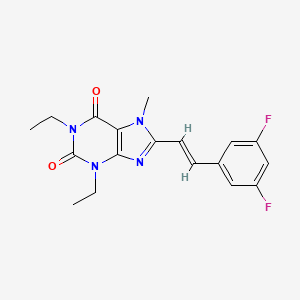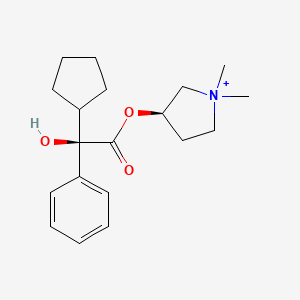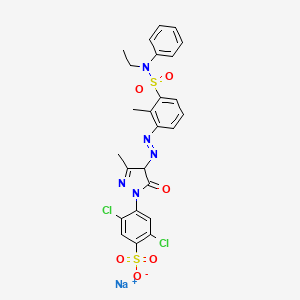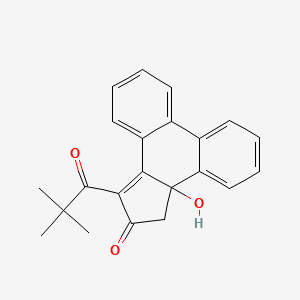
1,11b-Dihydro-3-(2,2-dimethyl-1-oxopropyl)-11b-hydroxy-2H-cyclopenta(l)phenanthren-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,11b-Dihydro-3-(2,2-dimethyl-1-oxopropyl)-11b-hydroxy-2H-cyclopenta(l)phenanthren-2-one is a complex organic compound with a unique structure that includes a cyclopenta[l]phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,11b-Dihydro-3-(2,2-dimethyl-1-oxopropyl)-11b-hydroxy-2H-cyclopenta(l)phenanthren-2-one typically involves multiple steps, starting from simpler organic molecules. A common synthetic route might include:
Formation of the Cyclopenta[l]phenanthrene Core: This can be achieved through a series of cyclization reactions, often involving Friedel-Crafts acylation and subsequent cyclization steps.
Introduction of the 2,2-Dimethyl-1-oxopropyl Group: This step usually involves the use of a Grignard reagent or an organolithium reagent to introduce the desired alkyl group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1,11b-Dihydro-3-(2,2-dimethyl-1-oxopropyl)-11b-hydroxy-2H-cyclopenta(l)phenanthren-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the carbonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Common reducing agents include NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Conditions vary depending on the specific substitution, but typical reagents might include halogens or organometallic compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
1,11b-Dihydro-3-(2,2-dimethyl-1-oxopropyl)-11b-hydroxy-2H-cyclopenta(l)phenanthren-2-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its unique structure could be explored for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1,11b-Dihydro-3-(2,2-dimethyl-1-oxopropyl)-11b-hydroxy-2H-cyclopenta(l)phenanthren-2-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparison with Similar Compounds
Similar Compounds
1,11b-Dihydro-3-(2,2-dimethyl-1-oxopropyl)-11b-hydroxy-2H-cyclopenta(l)phenanthren-2-one: shares structural similarities with other cyclopenta[l]phenanthrene derivatives.
Estrone: A naturally occurring estrogen with a similar core structure but different functional groups.
Testosterone: Another steroid hormone with a similar cyclopenta[l]phenanthrene core but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
113561-34-5 |
|---|---|
Molecular Formula |
C22H20O3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-(2,2-dimethylpropanoyl)-3a-hydroxy-3H-cyclopenta[l]phenanthren-2-one |
InChI |
InChI=1S/C22H20O3/c1-21(2,3)20(24)18-17(23)12-22(25)16-11-7-6-9-14(16)13-8-4-5-10-15(13)19(18)22/h4-11,25H,12H2,1-3H3 |
InChI Key |
JURABNDMRREYSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1=C2C3=CC=CC=C3C4=CC=CC=C4C2(CC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


